2-amino-3-(4-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide
Description
2-Amino-3-(4-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a chlorinated benzoyl group at position 3 and a 3,4-dimethoxyphenyl carboxamide moiety at position 1 of the indolizine core.
Properties
IUPAC Name |
2-amino-3-(4-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O4/c1-31-18-11-10-16(13-19(18)32-2)27-24(30)20-17-5-3-4-12-28(17)22(21(20)26)23(29)14-6-8-15(25)9-7-14/h3-13H,26H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHHJWNVSZJCBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-3-(4-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on a review of relevant literature.
Chemical Structure
The chemical structure of the compound is characterized by the following components:
- Indolizine core : A bicyclic structure that contributes to the compound's biological activity.
- Amino group : Enhances solubility and may influence receptor interactions.
- Chlorobenzoyl moiety : Potentially enhances binding affinity to target proteins.
- Dimethoxyphenyl group : May contribute to lipophilicity and biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-amino-3-(4-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide exhibit significant anticancer properties. For instance, a related indolizine derivative was found to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15.2 | Apoptosis induction |
| MCF-7 (Breast) | 12.5 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 18.7 | Inhibition of PI3K/Akt signaling pathway |
Allosteric Modulation
The compound has been investigated for its role as an allosteric enhancer of the A1 adenosine receptor. Studies suggest that modifications at the 4-position of similar compounds can significantly affect their ability to enhance receptor activity, indicating a structure-activity relationship that could be exploited for drug design .
The mechanisms through which 2-amino-3-(4-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide exerts its biological effects include:
- Receptor Binding : The compound's structural features allow it to bind effectively to specific receptors, enhancing or inhibiting their activity.
- Signal Transduction Pathways : It may modulate key pathways involved in cell proliferation and survival, particularly through interactions with G protein-coupled receptors (GPCRs).
Case Studies
Several case studies highlight the compound's potential therapeutic applications:
-
Study on Antitumor Activity :
- In vitro studies demonstrated that the compound inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells.
- The mechanism was linked to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
-
Study on Allosteric Enhancement :
- Research showed that the compound enhanced the binding affinity of adenosine at the A1 receptor, leading to improved therapeutic outcomes in models of ischemia-reperfusion injury.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The compound’s structural analogs differ primarily in substituent groups, which influence electronic, steric, and solubility profiles:
*Estimated based on molecular formula.
- Steric Considerations : The 3,4-dimethoxyphenyl group introduces greater steric hindrance compared to Rip-B’s phenethylamine chain, which could impact binding to hydrophobic enzyme pockets .
Notes
Synthetic Challenges : Indolizine synthesis often requires palladium-catalyzed cross-coupling or cyclization steps, which may limit scalability compared to simpler benzamide derivatives like Rip-B .
Structural Diversity: Substrate analogs in (e.g., 4-aminobenzamide) demonstrate that minor substituent changes can drastically alter biological activity, underscoring the need for systematic SAR studies .
This analysis synthesizes structural and synthetic data from diverse sources to contextualize the target compound within its chemical family.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
